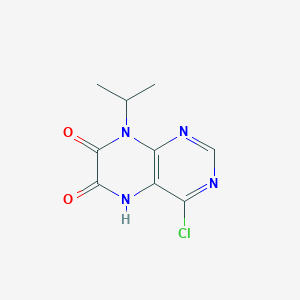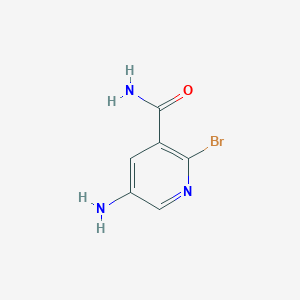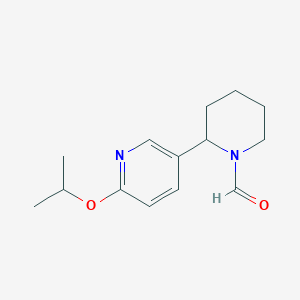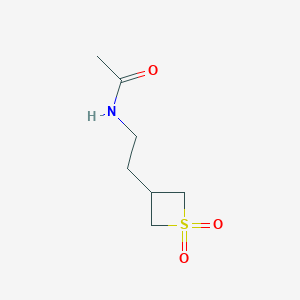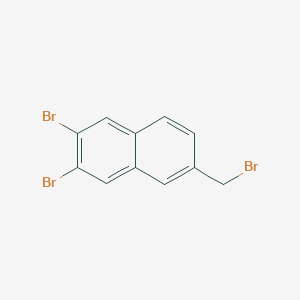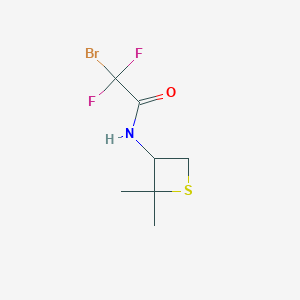
2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide is a synthetic organic compound It is characterized by the presence of bromine, fluorine, and a thietan ring in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide typically involves multiple steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of Bromine and Fluorine: Bromination and fluorination reactions can be carried out using reagents like bromine (Br2) and fluorine-containing compounds under controlled conditions.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound may participate in oxidation-reduction reactions, altering its oxidation state.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions (OH-) for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, hydrolysis of the amide bond would yield a carboxylic acid and an amine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide may have various applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide: can be compared with other halogenated amides or thietan-containing compounds.
Difluoroacetamides: Compounds with similar difluoroacetamide groups.
Thietan Derivatives: Compounds containing the thietan ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and thietan ring, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H10BrF2NOS |
|---|---|
Molekulargewicht |
274.13 g/mol |
IUPAC-Name |
2-bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C7H10BrF2NOS/c1-6(2)4(3-13-6)11-5(12)7(8,9)10/h4H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
ZSLMZGSESFRQMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CS1)NC(=O)C(F)(F)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


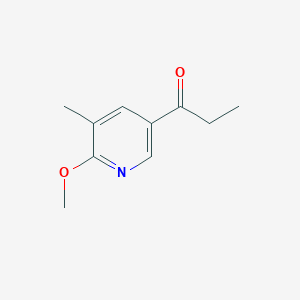
![7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15230353.png)
![(3S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15230356.png)
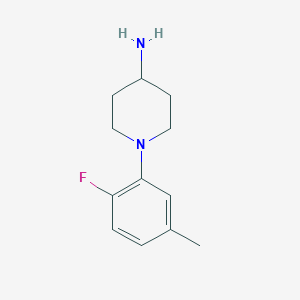
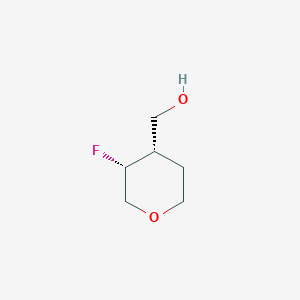
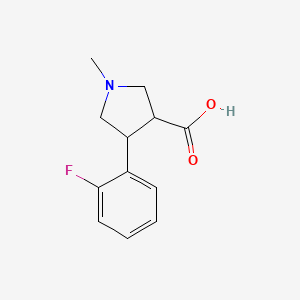

![1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one](/img/structure/B15230404.png)

